Cas no 112079-60-4 (H-Ala-Ala-Ala-Tyr-OH)

H-Ala-Ala-Ala-Tyr-OH is a synthetic tetrapeptide composed of three alanine residues and one tyrosine residue, linked via peptide bonds. This sequence is commonly utilized in biochemical research, particularly in studies involving enzyme-substrate interactions, peptide stability, and structure-activity relationships. The inclusion of tyrosine provides a UV-active chromophore, facilitating detection and quantification via spectrophotometric methods. Its well-defined structure and high purity make it suitable for use as a reference standard or substrate in proteolytic assays. The peptide is typically supplied as a lyophilized powder, ensuring stability and ease of reconstitution for experimental applications. Its modular design allows for further modifications to explore specific biological or chemical properties.
H-Ala-Ala-Ala-Tyr-OH structure
H-Ala-Ala-Ala-Tyr-OH structure
Product Name:H-Ala-Ala-Ala-Tyr-OH
CAS No:112079-60-4
MF:C18H26N4O6
MW:394.422244548798
CID:129518
Update Time:2025-05-23

H-Ala-Ala-Ala-Tyr-OH Chemical and Physical Properties

Names and Identifiers

    • L-Tyrosine,L-alanyl-L-alanyl-L-alanyl-
    • H-Ala-Ala-Ala-Tyr-OH
    • L-ALA-ALA-ALA-L-TYR
    • L-ALANYL-L-ALANYL-L-ALANYL-L-TYROSINE
    • Inchi: 1S/C18H26N4O6/c1-9(19)15(24)20-10(2)16(25)21-11(3)17(26)22-14(18(27)28)8-12-4-6-13(23)7-5-12/h4-7,9-11,14,23H,8,19H2,1-3H3,(H,20,24)(H,21,25)(H,22,26)(H,27,28)/t9-,10-,11-,14-/m0/s1
    • InChI Key: SIKRQBHORYFZFT-RMIALFOJSA-N
    • SMILES: O=C([C@H](C)NC([C@H](C)NC([C@H](C)N)=O)=O)N[C@H](C(=O)O)CC1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 394.18500
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 12

Experimental Properties

  • PSA: 170.85000
  • LogP: 0.73370

H-Ala-Ala-Ala-Tyr-OH Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A576128-2.5mg
H-Ala-Ala-Ala-Tyr-OH
112079-60-4
2.5mg
$ 50.00 2022-06-08
TRC
A576128-5mg
H-Ala-Ala-Ala-Tyr-OH
112079-60-4
5mg
$ 95.00 2022-06-08
TRC
A576128-25mg
H-Ala-Ala-Ala-Tyr-OH
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$ 320.00 2022-06-08

Additional information on H-Ala-Ala-Ala-Tyr-OH

H-Ala-Ala-Ala-Tyr-OH (CAS No. 112079-60-4): A Comprehensive Overview

The compound H-Ala-Ala-Ala-Tyr-OH (CAS No. 112079-60-4) is a peptide consisting of four amino acids: alanine (Ala) and tyrosine (Tyr). This peptide sequence, specifically Ala-Ala-Ala-Tyr, is a derivative of the naturally occurring amino acids, with the carboxyl terminus modified to include a hydroxyl group (-OH). The compound has garnered significant attention in recent years due to its potential applications in various fields, including drug discovery, biochemistry, and material science.

Structural Insights: The molecular structure of H-Ala-Ala-Ala-Tyr-OH is characterized by its linear peptide chain. The three alanine residues provide a hydrophobic core, while the tyrosine residue introduces a hydrophilic moiety at the end of the chain. This unique combination of hydrophobic and hydrophilic groups makes the compound amphipathic, which is a key property for its potential use in self-assembling systems or as a component in amphiphilic molecules. Recent studies have explored the self-assembly behavior of similar peptides, highlighting their ability to form nanofibers or vesicles under specific conditions.

Synthesis and Purification: The synthesis of H-Ala-Ala-Ala-Tyr-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides with high precision. The process involves coupling each amino acid sequentially onto a solid support, followed by cleavage and purification steps to yield the final product. Modern techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and correctness of the synthesized peptide. Recent advancements in SPPS have improved the efficiency and scalability of peptide synthesis, making compounds like H-Ala-Ala-Ala-Tyr-OH more accessible for research and development.

Biological Activity: H-Ala-Ala-Ala-Tyr-OH has been studied for its biological activity in various contexts. One notable area of research is its interaction with biological membranes. Due to its amphipathic nature, the peptide can insert into lipid bilayers, potentially disrupting membrane integrity or modulating membrane-associated processes. Experimental studies have demonstrated that similar peptides can induce membrane permeabilization, making them candidates for drug delivery systems or antimicrobial agents.

Applications in Drug Delivery: The unique properties of H-Ala-Ala-Ala-Tyr-OH make it a promising candidate for drug delivery applications. Its ability to self-assemble into nanostructures could facilitate the encapsulation and targeted delivery of therapeutic agents. Recent research has focused on engineering peptides like Ala3TyrOH to enhance their biocompatibility and drug-loading capacity. For instance, studies have shown that amphipathic peptides can form nanocarriers that protect drugs from degradation while enabling controlled release at specific sites within the body.

Therapeutic Potential: Beyond drug delivery, H-Ala-Ala-Ala-Tyr-OH exhibits potential therapeutic benefits in its own right. Its interaction with biological membranes suggests applications in treating conditions where membrane stability is compromised, such as certain neurodegenerative diseases or inflammatory disorders. Additionally, the peptide's structural simplicity and ease of synthesis make it an attractive lead compound for further optimization through medicinal chemistry approaches.

Recent Research Advances: In recent years, there has been growing interest in understanding the dynamic behavior of peptides like Ala3TyrOH at interfaces. Advanced characterization techniques, such as neutron scattering and cryo-electron microscopy (cryo-EM), have provided insights into their molecular organization at different scales. These studies have revealed that Ala3TyrOH can form well-defined aggregates under specific solution conditions, which could be harnessed for applications in materials science or nanotechnology.

Challenges and Future Directions: Despite its promising properties, several challenges remain before H-Ala-Ala-Ala-Tyr-OH can be translated into clinical or industrial applications. Key areas requiring further investigation include optimizing its stability under physiological conditions, enhancing its specificity for target tissues or cells, and evaluating its long-term safety profile. Collaborative efforts between chemists, biologists, and engineers will be essential to overcoming these challenges and unlocking the full potential of this compound.

In conclusion, H-Ala-Ala Ala Tyr OH (CAS No. 112079-60-4) represents a versatile building block for advancing peptide-based technologies across multiple disciplines. Its unique combination of structural simplicity and functional diversity positions it as a valuable tool for researchers seeking innovative solutions in drug delivery, biomaterials development, and beyond.

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